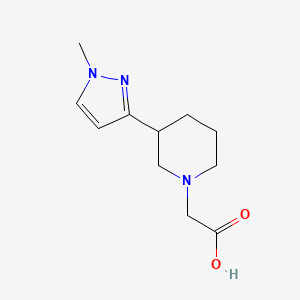

2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-13-6-4-10(12-13)9-3-2-5-14(7-9)8-11(15)16/h4,6,9H,2-3,5,7-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYKPQHPADLDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using the disc diffusion method, with some compounds demonstrating strong inhibitory effects .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for several enzymes. For example, it has shown potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of Alzheimer's disease and other cognitive disorders. The inhibition of urease has also been noted, indicating potential applications in treating conditions related to urea metabolism .

Central Nervous System Effects

Given its piperidine structure, this compound may have implications in treating central nervous system disorders. Research suggests that similar compounds can influence neurotransmitter systems and may be explored for their effects on mood disorders and cognitive function .

Synthesis and Characterization

The synthesis of 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid typically involves multi-step organic reactions that include the formation of the pyrazole and piperidine rings followed by acetic acid functionalization. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of piperidine derivatives for their antibacterial activity. The results highlighted that compounds with structural similarities to 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Neuropharmacological Potential

In another investigation focusing on cognitive enhancers, derivatives of the compound were tested for their ability to improve memory function in animal models. The results indicated that certain modifications to the piperidine structure could enhance cognitive performance, paving the way for further research into their application in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

- 2-(5-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)acetic acid (): Structural Features: Incorporates a 4-fluorophenyl group and a tert-butoxycarbonyl (Boc)-protected amine on the pyrazole ring. Pharmacological Data: No direct activity reported, but fluorinated analogs are often associated with increased metabolic stability and target affinity in drug discovery .

2-[3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid ():

- Structural Features : Replaces piperidine with a pyrazolo[3,4-b]pyridine core, adds cyclopropyl and trifluoromethyl groups.

- Impact : The trifluoromethyl group improves electronegativity and metabolic resistance, while the pyrazolo-pyridine core may enhance π-stacking in enzyme active sites.

- Purity : 95% (HPLC), suggesting robust synthetic protocols for this class .

Modifications to the Piperidine Core

- (S)-2-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)acetic acid (): Structural Features: Substitutes methylpyrazole with a pyrazolo[3,4-d]pyrimidine group bearing a phenoxyphenyl substituent. Impact: The extended aromatic system likely enhances binding to kinases or nucleotide-binding proteins. The stereospecific (S)-configuration suggests targeted interactions with chiral biological targets . Synthesis: Utilizes HATU/DIPEA coupling, a standard method for carboxylic acid activation, indicating compatibility with solid-phase peptide synthesis workflows .

Benzoxazole Derivatives

- [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (): Structural Features: Replaces pyrazole with a chlorinated benzoxazole ring. Safety: Classified as an irritant, necessitating careful handling .

- [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (): Structural Features: Substitutes chlorine with a methoxy group on benzoxazole. Impact: Methoxy improves solubility via hydrogen bonding but may reduce membrane permeability compared to chloro analogs.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Lipophilicity : Trifluoromethyl and cyclopropyl groups () increase logP, favoring CNS penetration.

- Solubility : Methoxy-substituted analogs () exhibit better aqueous solubility due to polar oxygen atoms.

- Synthetic Feasibility : Boc-protected intermediates () enable modular synthesis but require deprotection steps.

Biological Activity

2-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured format.

The compound's molecular formula is , with a molecular weight of 306.39 g/mol. It contains multiple functional groups that may contribute to its biological activities, including a piperidine ring and a pyrazole moiety, which are known for their pharmacological relevance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₆O₂ |

| Molecular Weight | 306.39 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 4 |

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole, including compounds similar to 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid, exhibit significant anticancer properties. For instance, compounds containing the pyrazole structure have been shown to inhibit cancer cell proliferation across various types, including breast cancer (MDA-MB-231 cells) and liver cancer (HepG2 cells) .

Case Study: Apoptosis Induction

A study highlighted that certain pyrazole derivatives induced apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity significantly at concentrations as low as 1.0 μM. The morphological changes observed at this concentration suggest that these compounds can effectively trigger programmed cell death in cancerous cells .

Antimicrobial Activity

The antimicrobial potential of 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid has also been explored. In vitro studies have demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC)

The antimicrobial evaluation revealed MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives, indicating potent antibacterial activity . The biofilm formation inhibition assays further confirmed the efficacy of these compounds against pathogenic isolates.

The mechanisms by which this compound exerts its biological effects include:

- Microtubule Destabilization : Similar compounds have been reported to inhibit microtubule assembly, which is crucial for cell division and proliferation.

- Caspase Activation : Enhanced caspase activity suggests that the compound may promote apoptosis through intrinsic pathways involving mitochondrial dysfunction.

- Antimicrobial Action : The ability to disrupt biofilm formation indicates a potential mechanism for combating bacterial infections.

Q & A

Q. What are the recommended synthetic routes for 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid, and what catalysts or conditions are optimal?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the piperidine-pyrazole core via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link pyrazole and piperidine moieties .

- Step 2: Introduction of the acetic acid side chain through alkylation or ester hydrolysis. Ethyl chloroacetate is a common precursor, followed by saponification to yield the carboxylic acid .

- Catalysts/conditions: Palladium acetate, XPhos ligand, and cesium carbonate in tert-butanol at 40–100°C under inert atmosphere are effective for coupling steps .

Key Considerations:

Q. How can researchers confirm the purity and structural integrity of the compound post-synthesis?

Methodological Answer:

Q. What in silico strategies are effective in predicting the biological activity of this compound, particularly regarding enzyme inhibition?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., COX-2). Prioritize compounds with docking scores ≤-8.0 kcal/mol .

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen-bond acceptors in the pyrazole ring, hydrophobic piperidine core) using tools like LigandScout .

- ADMET Prediction: Employ SwissADME to assess solubility (LogP ≤3), CYP450 inhibition risks, and blood-brain barrier permeability.

Case Study:

Virtual screening of 1.2 million compounds identified structurally similar NSAIDs with COX-2 selectivity (IC <1 µM), validated via rat paw edema assays .

Q. How can discrepancies in the compound’s activity across different assay conditions be systematically addressed?

Methodological Answer:

- Controlled Variables: Standardize assay parameters (e.g., pH, temperature, solvent concentration). For example, DMSO should be ≤0.1% to avoid cytotoxicity .

- Dose-Response Curves: Perform 8-point dilution series (1 nM–100 µM) to calculate EC/IC. Use GraphPad Prism for nonlinear regression.

- Mechanistic Studies:

- Enzyme Kinetics: Compare / under varying conditions (e.g., ±Mg).

- Cellular Assays: Test in multiple cell lines (e.g., HEK293, RAW264.7) to rule out cell-type-specific effects .

Data Contradiction Example:

A 20% variance in IC between assays may arise from differences in protein expression levels. Confirm target abundance via Western blot .

Q. What strategies optimize the compound’s stability during long-term pharmacological studies?

Methodological Answer:

- Storage Conditions: Store lyophilized powder at -20°C in airtight containers with desiccant. For solutions, use pH 7.4 PBS or DMSO (avoid repeated freeze-thaw cycles) .

- Degradation Monitoring:

- Accelerated Stability Testing: Expose to 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS.

- Light Sensitivity: Use amber vials if UV-Vis spectra indicate photoinstability (λ <300 nm) .

Stability Data:

| Condition | Degradation Over 30 Days | Reference |

|---|---|---|

| -20°C (powder) | <5% | |

| 25°C (solution) | ~15% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.